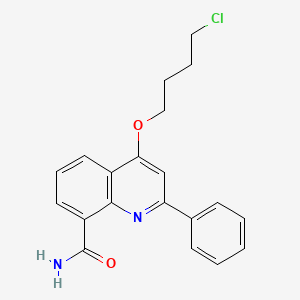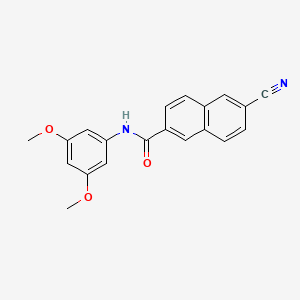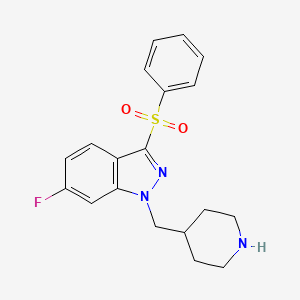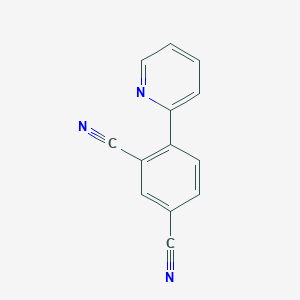![molecular formula C24H12S5 B12529310 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene CAS No. 735316-13-9](/img/structure/B12529310.png)
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene is an organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is used to couple ethynylthiophene with a dibromo-thiophene derivative. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Wirkmechanismus
The compound exerts its effects primarily through its extended conjugation and aromaticity, which facilitate efficient charge transport and electronic interactions. The molecular targets and pathways involved include:
Charge Transport: The extended π-conjugation allows for efficient charge transport, making it suitable for use in electronic devices.
Electronic Interactions: The aromatic thiophene rings interact with other molecules, enhancing the compound’s electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b′]dithiophene: Employed in the development of organic semiconductors.
Eigenschaften
CAS-Nummer |
735316-13-9 |
|---|---|
Molekularformel |
C24H12S5 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H12S5/c1-3-17(25-15-1)5-7-19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)8-6-18-4-2-16-26-18/h1-4,9-16H |
InChI-Schlüssel |
NSZRXVSIGIOQOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12529228.png)


![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)



![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)

![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)


